molecular formula C12H14N2O3 B14866396 (2-Oxo-3-phenyl-piperazin-1-YL)-acetic acid

(2-Oxo-3-phenyl-piperazin-1-YL)-acetic acid

Cat. No.: B14866396
M. Wt: 234.25 g/mol
InChI Key: OBNDATSYGCJCTM-UHFFFAOYSA-N
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Description

(®-2-OXO-3-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID is a chiral compound with a piperazine ring substituted with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-2-OXO-3-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.

    Acetylation: The final step involves the acetylation of the piperazine ring to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of (®-2-OXO-3-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(®-2-OXO-3-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo, amine, and substituted phenyl derivatives.

Scientific Research Applications

(®-2-OXO-3-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of (®-2-OXO-3-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (®-2-OXO-3-PHENYL-PIPERAZIN-1-YL)-PROPIONIC ACID: Similar structure with a propionic acid moiety.

    (®-2-OXO-3-PHENYL-PIPERAZIN-1-YL)-BUTYRIC ACID: Contains a butyric acid moiety.

Uniqueness

(®-2-OXO-3-PHENYL-PIPERAZIN-1-YL)-ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(2-oxo-3-phenylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C12H14N2O3/c15-10(16)8-14-7-6-13-11(12(14)17)9-4-2-1-3-5-9/h1-5,11,13H,6-8H2,(H,15,16)

InChI Key

OBNDATSYGCJCTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(N1)C2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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